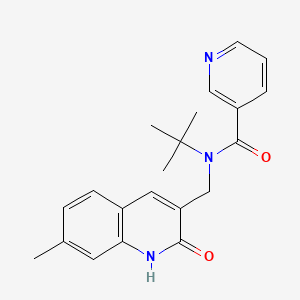
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide, also known as BMN-673, is a potent PARP1/2 inhibitor that has gained significant attention in recent years due to its potential applications in cancer therapy. PARP1/2 inhibitors have shown promise in the treatment of various cancers, including breast, ovarian, and prostate cancer, by targeting DNA repair mechanisms.
作用机制
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide works by inhibiting PARP1/2, which are enzymes that play a crucial role in repairing damaged DNA. When DNA damage occurs, PARP1/2 is activated and recruits other proteins to the site of damage to repair it. By inhibiting PARP1/2, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide prevents the repair of DNA damage, leading to the death of cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, induce DNA damage, and increase the sensitivity of cancer cells to chemotherapy and radiation therapy. Additionally, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide for lab experiments is its high potency and selectivity for PARP1/2. This makes it an ideal tool for studying the role of PARP1/2 in DNA repair and cancer therapy. However, one of the limitations of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is its high cost, which may limit its use in some labs.
未来方向
There are several future directions for research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide. One area of research is the development of combination therapies that include N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide and other cancer drugs. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide. Additionally, there is a need for further research on the long-term safety and efficacy of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide in clinical trials.
合成方法
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-hydroxy-7-methylquinoline with tert-butyl chloroacetate, which results in the formation of tert-butyl-2-(quinolin-3-yl) acetate. The second step involves the reaction of tert-butyl-2-(quinolin-3-yl) acetate with 2-chloronicotinoyl chloride, which results in the formation of N-(tert-butyl)-N-((2-chloro-7-methylquinolin-3-yl)methyl)nicotinamide. The final step involves the reaction of N-(tert-butyl)-N-((2-chloro-7-methylquinolin-3-yl)methyl)nicotinamide with sodium borohydride, which results in the formation of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide.
科学研究应用
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide has shown significant potential in cancer therapy due to its ability to inhibit PARP1/2, which are enzymes that play a crucial role in repairing damaged DNA. By inhibiting PARP1/2, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide prevents cancer cells from repairing DNA damage, leading to their death. Several preclinical studies have shown that N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)nicotinamide is effective in treating various cancers, including breast, ovarian, and prostate cancer.
属性
IUPAC Name |
N-tert-butyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-7-8-15-11-17(19(25)23-18(15)10-14)13-24(21(2,3)4)20(26)16-6-5-9-22-12-16/h5-12H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPUESIRLMGFHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C3=CN=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7692766.png)
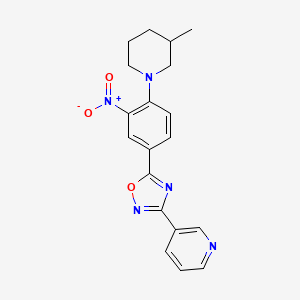
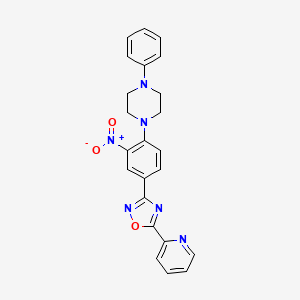
![1-methanesulfonyl-2-methyl-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7692785.png)
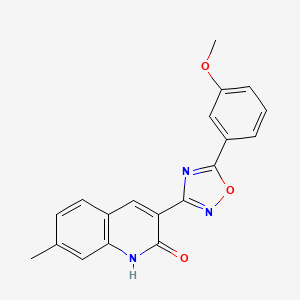
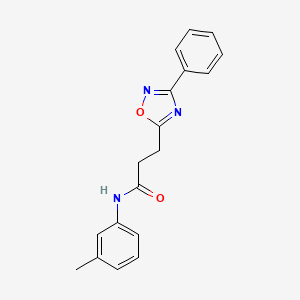
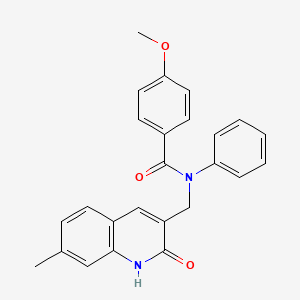
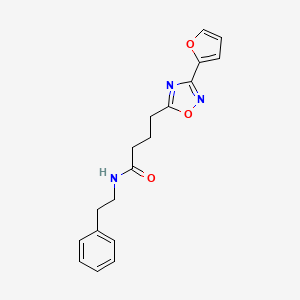
![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide](/img/structure/B7692835.png)

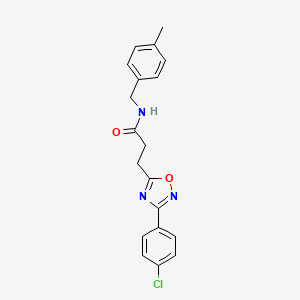

![(E)-N'-(4-(benzyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692871.png)
